molecular formula C13H13Cl2NO4 B3967503 4,5-dichloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid

4,5-dichloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid

Cat. No. B3967503
M. Wt: 318.15 g/mol
InChI Key: TYEZCOSSDNTRIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dichloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid, also known as DTNB, is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and has a variety of applications in the fields of biochemistry, pharmacology, and medicine.

Mechanism of Action

4,5-dichloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid works by reacting with thiol groups in biomolecules to form a yellow-colored product called 5-thio-2-nitrobenzoic acid (TNB). The reaction is catalyzed by the enzyme glutathione-S-transferase (GST), which is present in many tissues and cell types. The reaction can be monitored spectrophotometrically at 412 nm, allowing for the quantification of thiol groups in the sample.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and apoptosis in cancer cells, and to protect against oxidative damage in normal cells. Additionally, this compound has been shown to modulate the activity of various enzymes and signaling pathways, including the NF-κB pathway and the MAPK pathway.

Advantages and Limitations for Lab Experiments

One advantage of using 4,5-dichloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid in lab experiments is its high sensitivity and specificity for thiol groups. It is also relatively easy to use and can be performed in a variety of sample types, including cells, tissues, and biological fluids. However, there are also some limitations to the use of this compound, including its potential for interfering with other assays and the need for careful sample preparation and handling to avoid contamination.

Future Directions

There are many potential future directions for research on 4,5-dichloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid. One area of interest is the development of new assays and techniques for the detection and quantification of thiol groups in biological samples. Another area of interest is the development of new drugs and therapies that target the glutathione system and other antioxidant pathways. Additionally, this compound could be used in combination with other reagents and techniques to study the role of thiol groups in various biological processes and diseases.

Scientific Research Applications

4,5-dichloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid is widely used in scientific research as a reagent for the detection and quantification of thiol groups in proteins and other biomolecules. It is also used as a colorimetric assay for the measurement of glutathione, a tripeptide that plays an important role in antioxidant defense and detoxification pathways. Additionally, this compound is used in the study of enzyme kinetics and inhibition, as well as in the development of new drugs and therapies.

properties

IUPAC Name

4,5-dichloro-2-(oxolan-2-ylmethylcarbamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO4/c14-10-4-8(9(13(18)19)5-11(10)15)12(17)16-6-7-2-1-3-20-7/h4-5,7H,1-3,6H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEZCOSSDNTRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=C(C=C2C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,5-dichloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid
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4,5-dichloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid
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4,5-dichloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid
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4,5-dichloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.